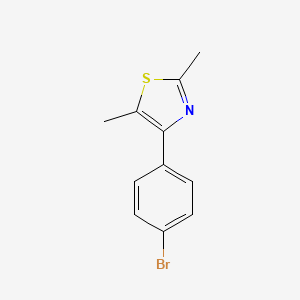

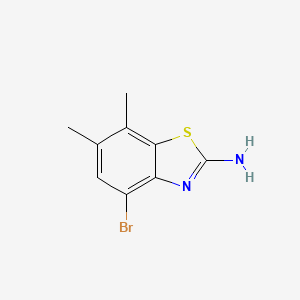

4-(4-Bromophenyl)-2,5-dimethylthiazole

Overview

Description

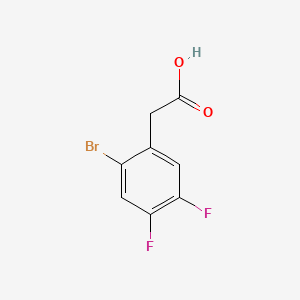

4-(4-Bromophenyl)-2,5-dimethylthiazole (4-BP-2,5-DMT) is an aromatic thiazole derivative that has been studied for its potential applications in a variety of scientific fields due to its unique properties. It is a colorless solid with a molecular weight of 247.21 g/mol, and a melting point of 113-116°C. 4-BP-2,5-DMT is known to possess a variety of biochemical and physiological effects, as well as having potential applications in the fields of synthetic organic chemistry, medicinal chemistry and biochemistry.

Scientific Research Applications

Alzheimer’s Disease Research

4-(4-Bromophenyl)-2,5-dimethylthiazole: derivatives have been synthesized and evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD). These derivatives show promising activity against acetylcholinesterase (AChE), which is a key enzyme involved in the progression of AD . The compounds also exhibit antioxidant properties and moderate inhibition of amyloid beta (Aβ) aggregation, which is significant in AD pathology .

Antimicrobial Applications

A series of 4-(4-Bromophenyl)-2,5-dimethylthiazole derivatives have been developed to address microbial resistance. These compounds have shown in vitro antimicrobial activity against various bacterial and fungal species, which could lead to the development of new antimicrobial agents .

Anticancer Activity

Derivatives of 4-(4-Bromophenyl)-2,5-dimethylthiazole have been studied for their potential as anticancer agents. They have been tested against oestrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7) and have shown promising results, indicating potential use in cancer chemotherapy .

Molecular Docking Studies

Molecular docking studies of 4-(4-Bromophenyl)-2,5-dimethylthiazole derivatives have been conducted to understand their interaction with biological targets. These studies help in predicting the binding mode and efficacy of these compounds as therapeutic agents .

Environmental Pollutant Analysis

Compounds related to 4-(4-Bromophenyl)-2,5-dimethylthiazole have been identified as persistent organic environmental pollutants. Research into these compounds is significant for understanding and mitigating the impact of bromine-based fire retardants on the environment .

Material Science

The chemistry of related bromophenyl compounds has been explored at metal surfaces, which is relevant for material science applications. These studies involve self-assembly and reactions at metallic surfaces, which are crucial for developing new materials with specific properties .

Synthesis of Novel Surfactants

4-(4-Bromophenyl)-2,5-dimethylthiazole: has been used in the synthesis of new surfactants with potential applications in various industries. These surfactants can be used to modify surface properties for different industrial processes .

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in cross-coupling reactions. It is used to generate phenyl radicals and other intermediates for the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting they may interact with multiple targets .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to changes at the molecular and cellular levels

Biochemical Pathways

Thiazole derivatives have been reported to influence various biochemical pathways, leading to downstream effects such as antimicrobial, antifungal, and antitumor activities .

Pharmacokinetics

The lipophilic character of similar compounds has been suggested to contribute to their antimicrobial effect .

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Bromophenyl)-2,5-dimethylthiazole. For instance, 4-Bromophenyl ether, a related compound, is known to be a persistent organic environmental pollutant . .

properties

IUPAC Name |

4-(4-bromophenyl)-2,5-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNS/c1-7-11(13-8(2)14-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTYHWXLJQUUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401885 | |

| Record name | 4-(4-Bromophenyl)-2,5-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)-2,5-dimethylthiazole | |

CAS RN |

397283-49-7 | |

| Record name | 4-(4-Bromophenyl)-2,5-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)